Structural Differentiation: Steric Bulk and Molecular Descriptors vs. Des-Methyl Analog
Compared to 1-cyclopropylbut-3-en-1-ol (des-methyl analog), the target compound carries an additional methyl group on the cyclopropane ring. This increases molecular weight by 14.03 g/mol (from 112.17 to 126.20 g/mol) and raises the predicted logP by approximately 0.5 log units (des-methyl LogP = 1.33 [1]; target estimated LogP ≈ 1.83, based on standard CH2 increment contributions [2]). The topological polar surface area (tPSA) remains constant at 20.23 Ų, preserving similar hydrogen-bonding capacity while enhancing hydrophobic character. The resulting increase in steric volume alters shape complementarity with enzyme binding pockets, a critical factor for UGT2B7 isoform selectivity [3].
| Evidence Dimension | Molecular Weight (g/mol) / Predicted LogP / tPSA (Ų) |
|---|---|
| Target Compound Data | MW: 126.20; LogP: ~1.83 (estimated); tPSA: 20.23 |
| Comparator Or Baseline | 1-Cyclopropylbut-3-en-1-ol: MW: 112.17; LogP: 1.33 (chemsrc experimental/predicted); tPSA: 20.23 |
| Quantified Difference | ΔMW = +14.03 g/mol (+12.5%); ΔLogP ≈ +0.50; ΔtPSA = 0 |
| Conditions | Predicted LogP based on fragment-based incremental methods; tPSA from standard topological calculation. |
Why This Matters
The increased lipophilicity and steric bulk directly affect membrane permeability, metabolic stability, and target binding kinetics, parameters that are not reproducible with the des-methyl analog in UGT2B7 inhibition or cell-based ADMET assays.
- [1] Chemsrc. 1-cyclopropyl-but-3-en-1-ol. CAS 106434-96-2. Molecular Weight: 112.17; LogP: 1.33340; PSA: 20.23. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. (Standard CH2 logP increment approach.) View Source
- [3] Bichlmaier, I.; Finel, M.; Sippl, W.; Yli-Kauhaluoma, J. Stereochemical and steric control of the UDP-glucuronosyltransferase-catalyzed conjugation reaction: a rational approach for the design of inhibitors for the human UGT2B7. ChemMedChem 2007, 2, 1730-1740. View Source
